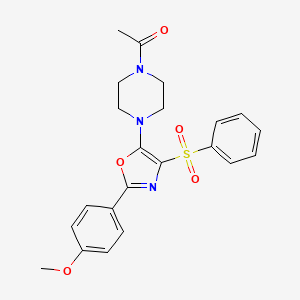
1-(4-(2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone, also known as MPPE, is a synthetic compound that belongs to the class of oxazoline derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Crystal Structure and Computational Analysis
Research has focused on the synthesis and structure elucidation of novel piperazine derivatives, including compounds similar to the one . For example, Kumara et al. (2017) synthesized new piperazine derivatives and confirmed their structures through single crystal X-ray diffraction studies. Density Functional Theory (DFT) calculations provided insights into the reactive sites for electrophilic and nucleophilic nature of the molecules. These studies are foundational for understanding the chemical properties and reactivity of such compounds (Kumara et al., 2017).
Pharmacological Evaluation
Bhosale et al. (2014) conducted pharmacological evaluations of biphenyl moiety linked with aryl piperazine, including the synthesis of derivatives that share structural similarities with the compound . They assessed the antipsychotic activity and conducted computational studies, including quantitative structure-activity relationship (QSAR) analyses. Such research contributes to drug development, particularly in understanding compounds' potential as antipsychotic agents (Bhosale et al., 2014).
Electrochemical Synthesis
The electrochemical synthesis approach has been explored for creating piperazine derivatives, as demonstrated by Nematollahi et al. (2014). They conducted electrochemical syntheses in two successive oxidation steps, contributing to a greener and more efficient synthesis method for such compounds. This research highlights the importance of developing sustainable synthesis methods for complex organic molecules (Nematollahi et al., 2014).
Metabolic Pathway Elucidation
Understanding the metabolic pathways of novel antidepressants is crucial for drug development. Hvenegaard et al. (2012) investigated the metabolism of a compound structurally related to the one , providing detailed insights into the enzymes involved in its oxidative metabolism. Such studies are essential for predicting drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
1-[4-[4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-16(26)24-12-14-25(15-13-24)22-21(31(27,28)19-6-4-3-5-7-19)23-20(30-22)17-8-10-18(29-2)11-9-17/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKAFQSHDBLKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

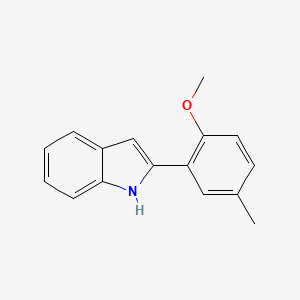
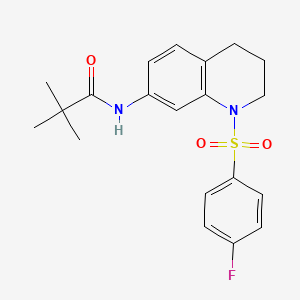
![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)
![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
![2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2797626.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797632.png)
![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)
![2-Thia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B2797634.png)

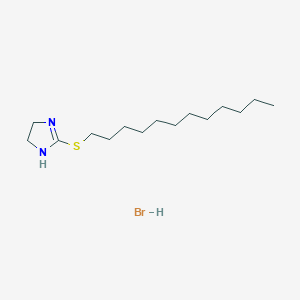
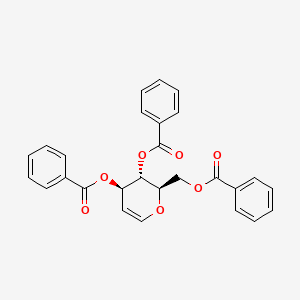
![2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2797640.png)
![1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2797641.png)